molecular formula C8H13N3O2 B15243177 Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B15243177
M. Wt: 183.21 g/mol
InChI Key: MVRAJFGGRAJJEI-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a methyl ester group attached to the pyrazole ring. It is widely used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 5-amino-4-ethyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-4-5-6(8(12)13-3)10-11(2)7(5)9/h4,9H2,1-3H3

InChI Key

MVRAJFGGRAJJEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(=O)OC)C)N

Origin of Product

United States

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